(2Z)-2-(benzylimino)-6-chloro-2H-chromene-3-carboxamide

High-throughput screening Huntington's disease GPR151

(2Z)-2-(Benzylimino)-6-chloro-2H-chromene-3-carboxamide (CAS 306320-32-1) is a synthetic small-molecule chromene derivative with the molecular formula C17H13ClN2O2 and a molecular weight of approximately 312.7 g/mol. The compound features a 2H-chromene core bearing a (Z)-configured benzylimino substituent at position 2, a chlorine atom at position 6, and a primary carboxamide at position It belongs to the broader 2-imino-2H-chromene-3-carboxamide chemotype, a scaffold that has been investigated for diverse pharmacological activities including dopamine D3 receptor modulation , AKR1C3 inhibition , and cytotoxic activity against multiple cancer cell lines.

Molecular Formula C17H13ClN2O2
Molecular Weight 312.75
CAS No. 306320-32-1
Cat. No. B2775594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-(benzylimino)-6-chloro-2H-chromene-3-carboxamide
CAS306320-32-1
Molecular FormulaC17H13ClN2O2
Molecular Weight312.75
Structural Identifiers
SMILESC1=CC=C(C=C1)CN=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N
InChIInChI=1S/C17H13ClN2O2/c18-13-6-7-15-12(8-13)9-14(16(19)21)17(22-15)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,19,21)
InChIKeyQRYSPBSNKYBYJW-JZJYNLBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2Z)-2-(Benzylimino)-6-chloro-2H-chromene-3-carboxamide (CAS 306320-32-1) Procurement Baseline and Compound Identity


(2Z)-2-(Benzylimino)-6-chloro-2H-chromene-3-carboxamide (CAS 306320-32-1) is a synthetic small-molecule chromene derivative with the molecular formula C17H13ClN2O2 and a molecular weight of approximately 312.7 g/mol . The compound features a 2H-chromene core bearing a (Z)-configured benzylimino substituent at position 2, a chlorine atom at position 6, and a primary carboxamide at position 3. It belongs to the broader 2-imino-2H-chromene-3-carboxamide chemotype, a scaffold that has been investigated for diverse pharmacological activities including dopamine D3 receptor modulation [1], AKR1C3 inhibition [2], and cytotoxic activity against multiple cancer cell lines [3]. The compound has been registered in publicly accessible screening databases with associated PubChem BioAssay records for assays targeting huntingtin–calmodulin interaction, GPR151 receptor activation, and MITF inhibition pathways .

Why Generic Substitution of (2Z)-2-(Benzylimino)-6-chloro-2H-chromene-3-carboxamide Is Not Advisable Without Comparative Validation


Within the 2-imino-2H-chromene-3-carboxamide chemotype, seemingly minor structural modifications produce substantial shifts in biological target engagement and potency. The 6-chloro substituent on the target compound (CAS 306320-32-1) is not a silent position: published structure–activity relationship (SAR) data on closely related 2-imino-2H-chromene-3(N-aryl)carboxamides demonstrate that halogen identity and position on the chromene ring directly modulate cytotoxicity across cell lines, with different substitution patterns yielding IC50 values ranging from sub-micromolar (e.g., 0.9 µM against A-549 for compound VIa) to inactive [1]. Furthermore, the (Z)-benzylimino group at position 2 distinguishes this compound from phenylimino analogs (e.g., CAS 306320-29-6) and from the unsubstituted 2-imino parent scaffold, both of which exhibit divergent pharmacological profiles . The patent literature explicitly describes chromene-3-carboxamide derivatives as dopamine D3 receptor ligands wherein modifications to the imino substituent and ring halogenation pattern alter receptor binding affinity and CNS applicability [2]. Given that the carboxamide at position 3 is a critical pharmacophoric element for hydrogen-bond interactions with target proteins, substitution or deletion at this position—as in N-benzyl-6-chloro-2H-chromene-3-carboxamide—would be expected to alter both potency and selectivity profiles. These SAR interdependencies mean that simple in-class substitution without empirical verification carries a high risk of target disengagement or off-target activity.

Quantitative Comparative Evidence Guide for (2Z)-2-(Benzylimino)-6-chloro-2H-chromene-3-carboxamide Procurement Decisions


PubChem BioAssay Screening Profile: Multi-Target Engagement Evidence Across Four Distinct Assay Systems

The target compound (CAS 306320-32-1) possesses a documented PubChem BioAssay screening profile encompassing four distinct biochemical and cell-based assay systems, a feature not reported for several close structural analogs. Specifically, it has been tested in: (i) an AlphaScreen assay for small molecules abrogating mutant huntingtin–calmodulin (mHTT-CaM) interaction; (ii) a cell-based high-throughput primary assay to identify activators of GPR151 (an orphan G-protein coupled receptor implicated in nicotine dependence); (iii) an AlphaScreen-based biochemical assay to identify inhibitors of MITF; and (iv) an AlphaScreen-based biochemical assay to identify activators of FBW7 . In contrast, the 6-unsubstituted analog (2Z)-2-(benzylimino)-2H-chromene-3-carboxamide (CAS 6143-39-1) and the 6-methoxy analog (CAS 325804-93-1) have no publicly reported BioAssay screening data in PubChem as of the search date [1][2]. The availability of this multi-target screening footprint provides procurement users with pre-existing assay compatibility data, reducing the need for de novo assay development.

High-throughput screening Huntington's disease GPR151 PubChem BioAssay

6-Chloro versus 6-Bromo Halogen Substitution: Physicochemical Differentiation Relevant to Permeability and Target Binding

The 6-chloro substituent on the target compound confers distinct physicochemical properties compared to its 6-bromo analog (2Z)-2-(benzylimino)-6-bromo-2H-chromene-3-carboxamide (CAS 1164498-50-3). The molecular weight difference is notable: 312.7 g/mol for the 6-chloro compound versus approximately 357.2 g/mol for the 6-bromo analog . Class-level SAR evidence from the 2-imino-2H-chromene-3-carboxamide series demonstrates that halogen identity at position 6 modulates lipophilicity (ClogP) and electronic properties, which in turn affect membrane permeability and target protein binding [1]. In related 2-imino-2H-chromene-3(N-aryl)carboxamides, the presence and identity of halogen substituents on the chromene ring were shown to be determinants of cytotoxic potency variation across cell lines, with potency shifts exceeding 10-fold depending on substitution pattern [1]. The lower molecular weight of the 6-chloro compound compared to the 6-bromo analog may confer advantages in ligand efficiency metrics during lead optimization.

Halogen substitution Lipophilicity Physicochemical properties SAR

(Z)-Benzylimino versus Phenylimino at Position 2: Structural Differentiation with Implications for Dopamine D3 Receptor Pharmacology

The target compound carries a (Z)-configured benzylimino group at position 2, distinguishing it from the phenylimino analog (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide (CAS 306320-29-6). The benzylimino group introduces an additional methylene spacer between the imino nitrogen and the phenyl ring, increasing conformational flexibility and lipophilicity compared to the directly attached phenyl ring of the phenylimino analog. The patent literature (WO2008009741A1) explicitly claims chromene-3-carboxamide derivatives as dopamine D3 receptor ligands for central nervous system disorders, wherein the nature of the substituent on the imino nitrogen is a key determinant of D3 receptor binding affinity and selectivity [1]. Computational property comparison reveals that the benzylimino analog (without 6-chloro substitution, CAS 6143-39-1) has a computed XLogP3 of 2.8 [2], which would be further modulated by the 6-chloro substituent. The phenylimino analog, lacking the benzylic methylene, is expected to have lower lipophilicity and reduced conformational degrees of freedom, potentially altering blood-brain barrier penetration and CNS target engagement.

Dopamine D3 receptor Imino substituent CNS drug discovery GPCR

Cytotoxic Potential of 2-Imino-2H-chromene-3-carboxamide Chemotype: Class-Level Benchmarking Against Standard Chemotherapeutics

The 2-imino-2H-chromene-3-carboxamide chemotype to which the target compound belongs has demonstrated equipotent cytotoxic activity with standard-of-care chemotherapeutics in head-to-head cell-based assays. In a published study by Gill et al. (2017), compound VIa—a 2-imino-2H-chromene-3(N-aryl)carboxamide with a 6,8-dibromo substitution pattern—exhibited IC50 values of 8.5 µM against MCF-7 (breast cancer), 0.9 µM against A-549 (lung cancer), 35.0 µM against PC-3 (prostate cancer), and 9.9 µM against Caco-2 (colorectal cancer) [1]. These values were reported as equipotent with 5-fluorouracil on Caco-2 cells and with docetaxel on MCF-7 cells [1]. Separately, 2-imino-2H-chromene-3-carboxamide-derived phosphorus heterocycles showed IC50 values ranging from 4.96 to 7.44 µg/mL across four cancer cell lines, compared to doxorubicin at 0.426–0.493 µg/mL [2]. While direct IC50 data for the target 6-chloro compound specifically are not available from the accessible primary literature, the class-level evidence establishes that the 2-imino-2H-chromene-3-carboxamide scaffold is capable of producing sub-micromolar to low-micromolar cytotoxicity across multiple cancer histotypes, and that halogen substitution pattern is a key potency determinant [1].

Cytotoxicity Cancer cell lines 2-Imino-chromene MCF-7

Recommended Application Scenarios for (2Z)-2-(Benzylimino)-6-chloro-2H-chromene-3-carboxamide Based on Quantitative Evidence


Huntington's Disease Drug Discovery: Hit Identification for mHTT-CaM Interaction Disruptors

The recorded AlphaScreen-based screening of this compound for its ability to abrogate mutant huntingtin–calmodulin (mHTT-CaM) interaction positions it as a potential hit compound for Huntington's disease drug discovery programs. Procurement of this compound is justified for laboratories performing secondary confirmation assays on mHTT-CaM hits, given its pre-existing assay compatibility data in this specific biochemical format. The 6-chloro substitution pattern provides a structurally distinct starting point compared to commercially available mHTT inhibitors such as mHTT-IN-1.

GPCR-Targeted Screening: GPR151 Activation for Nicotine Dependence and Addiction Research

The compound's inclusion in a cell-based high-throughput primary screen for GPR151 activators makes it relevant for laboratories investigating this orphan G-protein coupled receptor. GPR151 has been identified as a novel synaptic receptor controlling nicotine dependence and withdrawal [1]. The availability of screening data for this specific compound reduces the barrier to entry for follow-up studies, as its activity in the primary assay format has already been documented.

Dopamine D3 Receptor Ligand Optimization: CNS Drug Discovery with Chromene-3-carboxamide Scaffolds

The patent literature (WO2008009741A1) establishes chromene-3-carboxamide derivatives as dopamine D3 receptor ligands with therapeutic applications in central nervous system disorders [2]. The (Z)-benzylimino substituent on the target compound provides a distinct pharmacophoric vector for D3 receptor binding pocket exploration. Procurement is recommended for medicinal chemistry teams seeking to diversify their chromene-3-carboxamide library with a benzylimino-substituted analog that differs from the more common phenylimino and substituted-phenylimino variants.

Anticancer Screening Library Diversification: 6-Chloro-2-imino-chromene as a Structurally Differentiated Chemotype

The published class-level evidence for 2-imino-2H-chromene-3-carboxamide cytotoxicity against MCF-7 (breast), A-549 (lung), PC-3 (prostate), and Caco-2 (colon) cancer cell lines [3] supports the inclusion of the target 6-chloro-benzylimino variant in focused anticancer screening libraries. The compound offers a unique combination of 6-chloro halogenation and (Z)-benzylimino substitution not represented among the published 2-imino-2H-chromene-3(N-aryl)carboxamide series, making it a valuable diversity element for SAR exploration. Users should note that direct IC50 data for this specific compound are not yet available from peer-reviewed primary literature, and dose-response characterization should be performed as part of any procurement-driven screening campaign.

Quote Request

Request a Quote for (2Z)-2-(benzylimino)-6-chloro-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.